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Compound of Interest

Compound Name: 4-Benzylphenol

Cat. No.: B016752

For researchers and professionals in drug development and chemical synthesis, rigorous
structural confirmation of newly synthesized compounds is paramount. This guide provides a
detailed comparison of expected versus experimental spectroscopic data for 4-benzylphenol,
offering a clear protocol for its structural verification using Infrared (IR), Proton Nuclear
Magnetic Resonance (*H NMR), and Carbon-13 Nuclear Magnetic Resonance (*3C NMR)

spectroscopy.

Expected Spectroscopic Data for 4-Benzylphenol

The structure of 4-benzylphenol contains several key features that give rise to characteristic
spectroscopic signals: a phenolic hydroxyl group, a para-disubstituted benzene ring, a
monosubstituted benzene ring, and a methylene bridge. The expected data for these features

are summarized below.

Data Presentation: Comparative Spectroscopic
Analysis

The confirmation of the synthesized product's identity as 4-benzylphenol is achieved by
comparing its experimental spectroscopic data with established reference values. The following
tables summarize the key signals.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group

Expected

Absorption (cm™?)

Observed in 4-

Benzylphenol
(Typical)

Interpretation

Phenolic O-H

3500-3200 (broad)[1]

[2]

~3300 (broad)

Indicates the
presence of a
hydroxyl group
involved in hydrogen
bonding.[3][4]

Aromatic C-H

3100-3000[3][5][6]

~3030

Confirms the
presence of C-H
bonds on the aromatic

rings.

Aliphatic C-H (CH2)

<3000

~2900

Indicates the
methylene bridge C-H
bonds.

Aromatic C=C

1600-1450[3][5][6]

~1610, ~1515, ~1450

Characteristic
stretching vibrations of

the benzene rings.

Phenolic C-O

~1220[2][3]

~1240

Suggests a C-O bond
where the oxygen is
attached to an

aromatic ring.

p-Disubstituted Ring

840-810[5][6]

~820

Out-of-plane C-H
bending confirms para
substitution on one

ring.[7]

Monosubstituted Ring

770-730 and 710—
690[7]

~740, ~700

Out-of-plane C-H
bending confirms a
monosubstituted

phenyl group.[7]

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Solvent: CDCIz

Protons

Expected
Chemical
Shift (5,
ppm)

Observed in
4-
Benzylphen
ol (Typical)

Multiplicity

Integration

Interpretati
on

Phenolic OH

3.0-8.0[4][8]

Singlet
(broad)

1H

Exchangeabl
e proton of

the hydroxyl
group.

Methylene
(CH2)

2.3-3.0
(benzylic)[9]

Singlet

2H

Protons of
the
methylene
bridge
between the

two rings.

Aromatic (p-
substituted

ring)

6.5-8.0[9]

~6.8 (d), ~7.1
(d)

Doublet

2H, 2H

Protons on
the para-
substituted
phenol ring,
showing
characteristic

splitting.

Aromatic

(monosubstit

uted ring)

6.5-8.0[9]

~7.2-7.3 (M)

Multiplet

5H

Overlapping
signals for
the five
protons on
the
monosubstitu
ted benzyl

ring.

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCIz
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Expected Chemical

Observed in 4-

Carbon . Benzylphenol Interpretation
Shift (3, ppm) .
(Typical)
The carbon of the
Methylene (CHz) 30-45 ~41

methylene bridge.

Aromatic C-H

110-130[10]

~115, ~126, ~128,
~129, ~130

Aromatic carbons
bonded to hydrogen.
The para-disubstituted
ring shows two signals
due to symmetry[9]
[11], and the
monosubstituted ring

shows three.

Quaternary Aromatic
(C-C)

130-150[9][10]

~135, ~141

The two carbons of
the para-substituted
ring attached to the
benzyl group and the
carbon of the
monosubstituted ring
attached to the
methylene bridge.

Quaternary Aromatic
(C-0)

150-160

~154

The aromatic carbon
bonded to the
hydroxyl group,
significantly
deshielded by the

oxygen atom.

Experimental Protocols

Standard spectroscopic technigues are employed to acquire the data for structural

confirmation.

Infrared (IR) Spectroscopy
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» Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Procedure (ATR): A small amount of the solid, dry 4-benzylphenol sample is placed directly
onto the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is
recorded over a range of 4000-400 cm~1. The background is collected prior to the sample
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrument: A 300 MHz or higher field NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the synthesized 4-benzylphenol is dissolved
in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (d 0.00).

e 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is required compared to *H NMR due to the lower natural abundance of the
13C isotope.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical process of using the spectroscopic data to confirm
the structure of 4-benzylphenol.
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Data Interpretation
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Click to download full resolution via product page

Caption: Workflow for spectroscopic confirmation of 4-benzylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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